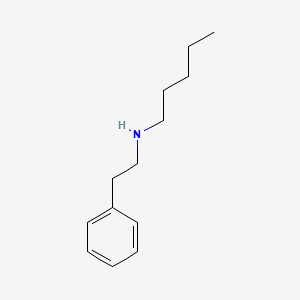

N-(2-phenylethyl)pentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-phenylethyl)pentan-1-amine” is a chemical compound with the molecular formula C13H21N . It has an average mass of 191.313 Da and a monoisotopic mass of 191.167404 Da .

Synthesis Analysis

The synthesis of amines like “N-(2-phenylethyl)pentan-1-amine” can involve several methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of “N-(2-phenylethyl)pentan-1-amine” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis

Amines like “N-(2-phenylethyl)pentan-1-amine” typically exhibit reactions such as protonation, alkylation, acylation, and condensation with carbonyls .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Synthesis of Bicyclo[1.1.1]pentan-1-amines

Research has shown new synthetic routes to bicyclo[1.1.1]pentan-1-amines, compounds structurally related to N-(2-phenylethyl)pentan-1-amine, highlighting their importance in medicinal chemistry. For example, a study detailed a novel route from 1-azido-3-iodobicyclo[1.1.1]pentane, offering a flexible and scalable alternative for synthesizing this moiety, underscoring its synthetic accessibility and potential versatility in chemical synthesis (Goh et al., 2014).

Innovations in Catalysis

A study on the liquid phase hydrogenation of alkynes using palladium catalysts and specific modifiers, including pentyl amine (a structural relative of the compound ), demonstrated the ability to enhance selectivity and activity in chemical reactions, offering insights into green chemistry applications (García et al., 2011).

Applications in Material Science

Advanced Material Synthesis

Research into the aminoalkylation of [1.1.1]propellane leading to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines showcased methods for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method is crucial for the development of new materials and molecules with potential applications in various fields, including drug discovery and material science (Hughes et al., 2019).

Zukünftige Richtungen

The future directions for “N-(2-phenylethyl)pentan-1-amine” and similar compounds could involve further exploration of their therapeutic potential and selectivity/antitarget issues . This could provide an appealing opportunity for researchers to summarize 2-phenethylamines target binding and therapeutic scope .

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)pentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFQOMTWWHDQPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512829 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)pentan-1-amine | |

CAS RN |

80377-02-2 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.